molecular formula C22H32N4OS B11534626 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11534626
M. Wt: 400.6 g/mol
InChI Key: XEKBYCPBOTYGRI-UHFFFAOYSA-N
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Description

5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a piperidine moiety, and a cyclohexylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidine Moiety: The piperidine group is introduced through nucleophilic substitution reactions.

    Attachment of the Cyclohexylphenoxy Group: The final step involves the attachment of the cyclohexylphenoxy group through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: It is explored for its potential use in the development of advanced materials with specific properties.

    Biological Research: The compound is used in various biological assays to study its effects on different biological systems.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and material synthesis.

Mechanism of Action

The mechanism of action of 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione
  • 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-methyl-5-(o-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H32N4OS

Molecular Weight

400.6 g/mol

IUPAC Name

5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C22H32N4OS/c1-24-21(23-26(22(24)28)17-25-14-6-3-7-15-25)16-27-20-12-10-19(11-13-20)18-8-4-2-5-9-18/h10-13,18H,2-9,14-17H2,1H3

InChI Key

XEKBYCPBOTYGRI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=S)CN2CCCCC2)COC3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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